Core Properties of cis-Tetrahydrofuran-3,4-diol: A Technical Guide for Scientific Professionals
Core Properties of cis-Tetrahydrofuran-3,4-diol: A Technical Guide for Scientific Professionals
An In-depth Examination of a Versatile Heterocyclic Building Block
Introduction
cis-Tetrahydrofuran-3,4-diol, also known by its synonym 1,4-anhydroerythritol, is a heterocyclic organic compound that has garnered significant interest in various scientific disciplines. Its rigid, oxygen-containing five-membered ring, adorned with two cis-oriented hydroxyl groups, imparts unique stereochemical and functional characteristics. This technical guide provides a comprehensive overview of the core basic properties of cis-tetrahydrofuran-3,4-diol, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical properties, spectroscopic signatures, and established synthesis protocols. Furthermore, it explores its current and potential applications, particularly in the realm of medicinal chemistry and materials science.
Physicochemical Properties
The fundamental physical and chemical properties of cis-Tetrahydrofuran-3,4-diol are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in various experimental settings.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₃ | [1][2] |
| Molecular Weight | 104.10 g/mol | [1][2] |
| CAS Number | 4358-64-9 | [1][2] |
| Appearance | White to almost white powder or lump; can also exist as a liquid | [1][3] |
| Melting Point | 19-20 °C | [1] |
| Boiling Point | 160-165 °C at 0.17 Torr | [4] |
| Density | 1.27 - 1.38 g/cm³ at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.477 | [1][3][4] |
| Purity | ≥95%, ≥97%, or ≥98% (commercially available) | [1][2][3] |
| Storage Conditions | 2-8°C or 4°C, sealed storage, away from moisture | [2] |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [2] |
| LogP (octanol-water partition coefficient) | -1.2616 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Spectroscopic Data
The structural elucidation of cis-Tetrahydrofuran-3,4-diol and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the expected and reported spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of cis-Tetrahydrofuran-3,4-diol is expected to be relatively simple due to its symmetry. The protons on the carbons bearing the hydroxyl groups (C3 and C4) and the methylene protons on the carbons adjacent to the ether oxygen (C2 and C5) would give distinct signals. In deuterated solvents, the hydroxyl protons may be observable or may exchange. For substituted tetrahydrofurans, the coupling constants between protons on C3 and C4 are critical for determining the cis or trans stereochemistry, with larger coupling constants (typically >4.0 Hz) being indicative of a cis relationship[5].
¹³C NMR Spectroscopy
Due to the plane of symmetry in the molecule, the ¹³C NMR spectrum of cis-Tetrahydrofuran-3,4-diol is expected to show two signals: one for the equivalent carbons C3 and C4, and another for the equivalent carbons C2 and C5. The chemical shifts are influenced by the presence of the hydroxyl groups and the ether oxygen.
Infrared (IR) Spectroscopy
The IR spectrum of cis-Tetrahydrofuran-3,4-diol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ range[6]. A database entry for the ATR-IR spectrum of (3R,4S)-Tetrahydro-3,4-furandiol is available[7].
Experimental Protocols
The synthesis of cis-Tetrahydrofuran-3,4-diol and its derivatives is of significant interest for various applications. Below are outlines of common synthetic strategies.
Synthesis via Oxidative Cyclization of 1,5-Dienes
A powerful method for the stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans is the oxidative cyclization of 1,5-dienes[8][9]. This reaction is often catalyzed by ruthenium or osmium species.
General Protocol:
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Reactant Preparation: A 1,5-diene substrate is dissolved in a suitable solvent mixture, such as ethyl acetate, acetonitrile, and water.
-
Catalyst Addition: A catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) or osmium tetroxide (OsO₄) is added to the solution.
-
Oxidant Introduction: A stoichiometric oxidant, typically sodium periodate (NaIO₄), is added to the reaction mixture. The oxidant regenerates the metal catalyst in its active high-valent state.
-
Reaction Execution: The reaction is stirred at a controlled temperature (often 0 °C to room temperature) until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired cis-tetrahydrofuran diol.
The stereospecificity of this reaction with respect to the olefin geometry allows for the controlled synthesis of different stereoisomers of the tetrahydrofuran diol[9].
Synthesis from meso-Erythritol
A practical and scalable method for the preparation of 1,4-anhydroerythritol involves the acid-catalyzed dehydration of meso-erythritol[10].
General Protocol:
-
Reaction Setup: meso-Erythritol is mixed with a solid acid catalyst, such as an ion-exchange resin, in a suitable reaction vessel.
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Dehydration: The mixture is heated under vacuum to facilitate the intramolecular dehydration and removal of water.
-
Purification: The crude product can be purified by distillation or by a slurry/filtration protocol using silica gel and sodium bicarbonate to yield the pure 1,4-anhydroerythritol[10].
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy cis-Tetrahydrofuran-3,4-diol | 4358-64-9 [smolecule.com]
- 3. 1,4-アンヒドロエリトリトール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
